Profluralin

Übersicht

Beschreibung

Profluralin is a synthetic herbicide belonging to the dinitroaniline class. It is primarily used for preemergence control of annual grasses and small-seeded broadleaf weeds in various crops such as cotton, soybeans, peanuts, sunflower, cabbage, cauliflower, and tomato . The compound is known for its selective action, targeting weeds by penetrating their roots and stems .

Wirkmechanismus

Target of Action

Profluralin, a dinitroaniline herbicide, primarily targets tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and growth in plants. The interaction of this compound with these proteins inhibits the normal growth of plants . Additionally, this compound has been found to form a complex with double-stranded DNA by electrostatic binding .

Mode of Action

This compound acts specifically on tubulin proteins, inhibiting the growth of shoots and roots in plants . It forms a complex with DNA through electrostatic binding . This interaction is spontaneous and favorable, as confirmed by the values of Gibbs free energy .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of tubulin proteins, which disrupts the formation of microtubules . This disruption prevents normal cell division and growth in plants, leading to their death .

Pharmacokinetics

It has been found that this compound can be metabolized in vitro by rat liver microsomes . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By targeting tubulin proteins and disrupting microtubule formation, this compound prevents normal cell division and growth in plants . This leads to the death of the plant, making this compound effective for weed control . Additionally, this compound’s interaction with DNA could potentially have other molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is used as a pre-emergence herbicide, and its effectiveness can be affected by the timing of application relative to the lifecycle of the weeds . Additionally, the decomposition of this compound occurs in soil, water, and by microorganisms , which suggests that environmental conditions such as soil type, moisture levels, and microbial activity could influence its action and stability

Wissenschaftliche Forschungsanwendungen

Profluralin has been extensively studied for its applications in various scientific fields:

Biochemische Analyse

Biochemical Properties

Profluralin plays a significant role in biochemical reactions, particularly in its interaction with double-stranded DNA. Studies have shown that this compound forms a complex with DNA through electrostatic binding . This interaction is spontaneous and favorable, as indicated by the Gibbs free energy values . Additionally, this compound undergoes reduction processes that are irreversible and adsorption-like, likely due to the reduction of its nitro groups .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular DNA, potentially leading to changes in gene expression. The herbicide’s ability to form complexes with DNA suggests that it may interfere with cell signaling pathways and cellular metabolism . These interactions can result in altered cellular functions and potentially inhibit the growth of targeted weed cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The herbicide’s interaction with double-stranded DNA involves electrostatic binding, which can lead to changes in gene expression and enzyme activity . This compound’s reduction processes, characterized by the reduction of nitro groups, further contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound decomposes in soil, water, and through microbial activity . These degradation processes can impact the herbicide’s efficacy and its long-term effects on targeted weed cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be less effective in controlling weed growth. Threshold effects observed in studies indicate that there is a specific dosage range within which this compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The herbicide’s reduction processes, involving the reduction of nitro groups, are a key aspect of its metabolic activity . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the targeted weed cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the herbicide’s localization and accumulation within specific cellular compartments . The transport and distribution of this compound are critical factors determining its efficacy in controlling weed growth.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the herbicide to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use as a herbicide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Profluralin is synthesized through a multi-step chemical process. The key steps involve the nitration of aniline derivatives followed by alkylation and cyclization reactions. The reaction conditions typically include the use of strong acids and bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction parameters are meticulously controlled to optimize the production efficiency. The process involves the continuous monitoring of reaction temperatures, pressures, and the concentration of reactants. The final product is then purified through crystallization or distillation techniques to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions: Profluralin undergoes several types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium or platinum catalysts, and acidic or basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents such as amines or thiols under controlled temperatures and pH.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

- Trifluralin

- Ethalfluralin

- Pendimethalin

- Benfluralin

- Fluchloralin

- Isopropalin

- Nitralin

- Prodiamine

Profluralin’s unique properties and applications make it a valuable compound in both scientific research and agricultural practices.

Eigenschaften

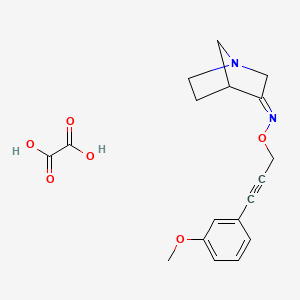

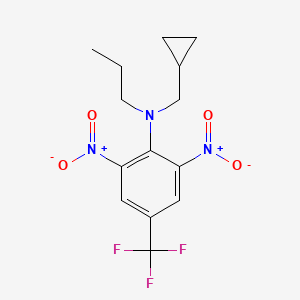

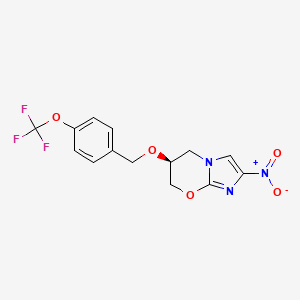

IUPAC Name |

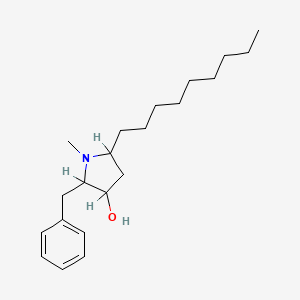

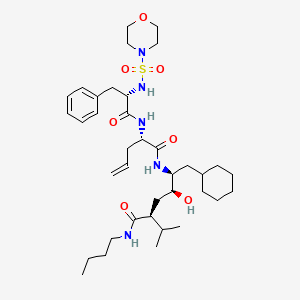

N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O4/c1-2-5-18(8-9-3-4-9)13-11(19(21)22)6-10(14(15,16)17)7-12(13)20(23)24/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVQAKZNYJEWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044559 | |

| Record name | Profluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; mp = 32.1-32.5 deg C; [HSDB] Light orange solid; mp = 33-36 deg C; [MSDSonline] | |

| Record name | Profluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

O.1 PPM IN WATER AT 27 °C; GREATER THAN 1 G/G OF ACETONE, GREATER THAN 1 G/G OF XYLENE, ETHANOL, ULTRACENE, SINCLAIR 90, N-HEXANE, AROMATIC AND ALIPHATIC HYDROCARBONS, KETONES; GREATER THAN 1 G/3 G OF LOWER ALCOHOLS, Readily soluble in most organic solvents, In water = 0.1 mg/L at 20 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.38 at 20 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000069 [mmHg], 6.3X10-5 mm Hg at 20 °C | |

| Record name | Profluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CGA-10832 (AT 1X10-6 MOLAR) INHIBITED CYCLIC PHOTOPHOSPHORYLATION OF ISOLATED PEA CHLOROPLASTS AND DECR STATE-3 RESPIRATION OF BOTH ISOLATED BEAN HYPOCOTYLS AND RAT LIVER MITOCHONDRIA., CGA 10832 PARTIALLY INHIBITED THE PHOTOSYNTHESIS (MEASURED BY OXYGEN EVOLUTION) OF SPINACH LEAF DISCS. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals | |

CAS No. |

26399-36-0 | |

| Record name | Profluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26399-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026399360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Profluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36W2L722UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

32.1 to 32.5 °C | |

| Record name | PROFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does profluralin exert its herbicidal activity?

A1: this compound disrupts cell division in susceptible plants. It acts by binding to plant tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for various cellular processes, including mitosis (cell division). By inhibiting microtubule formation, this compound disrupts cell division, ultimately leading to plant death. []

Q2: Which plant species are most susceptible to this compound?

A2: this compound primarily targets annual grasses and some broadleaf weeds. Research shows effective control of johnsongrass from rhizomes, [] large crabgrass, [] and white campion. []

Q3: Does this compound affect established plants?

A3: this compound is primarily effective as a pre-emergence herbicide, targeting germinating seeds and developing seedlings. [, , ] Its effect on established plants is limited.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H16F3N3O4 and a molecular weight of 331.28 g/mol. []

Q5: How does temperature affect the persistence of this compound in soil?

A5: Research shows that this compound degradation increases with increasing temperatures. [, ] Higher temperatures can enhance volatilization and microbial activity, leading to faster breakdown. [, ]

Q6: Does soil moisture influence this compound persistence?

A6: Yes, soil moisture significantly affects this compound persistence. Flooding increases its dissipation rate compared to drier conditions. [] This could be due to enhanced anaerobic degradation pathways in flooded soils. []

Q7: How does the structure of this compound relate to its herbicidal activity?

A7: The dinitroaniline group in this compound plays a crucial role in its herbicidal activity by interacting with tubulin. [] Modifications to this group or other parts of the molecule can alter its potency and selectivity. []

Q8: How is this compound typically formulated for agricultural use?

A8: this compound is commonly formulated as an emulsifiable concentrate (EC) for application to soil. [, ]

Q9: Is this compound absorbed by plants through vapor activity?

A9: Yes, research indicates that this compound can be absorbed as a vapor by both roots and shoots of germinating plants, although root uptake is more dominant. [] This highlights the importance of proper incorporation to minimize vapor losses.

Q10: Has this compound shown activity against other organisms besides plants?

A10: Interestingly, this compound has demonstrated in vitro anticryptosporidial activity. [] It inhibited the growth of Cryptosporidium parvum, a parasite that causes cryptosporidiosis, a diarrheal disease. []

Q11: Are there known cases of weed resistance to this compound?

A11: While not extensively documented for this compound specifically, resistance to dinitroaniline herbicides is a growing concern. Mutations in the tubulin protein can confer resistance to these herbicides. []

Q12: What is the general safety profile of this compound?

A12: As with any pesticide, this compound should be handled and applied according to label instructions. While it is generally considered safe for mammals, excessive exposure should be avoided.

Q13: What analytical methods are used to determine this compound residues?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for quantifying this compound residues in various matrices, including soil, water, and crops. [, ]

Q14: How does this compound degrade in the environment?

A14: this compound degradation in the environment occurs through various processes, including photodegradation (breakdown by sunlight), microbial degradation, and chemical degradation. [, , ]

Q15: Does this compound pose any risks to non-target organisms?

A15: Like most pesticides, this compound can have unintended consequences on non-target organisms. Research suggests the potential for negative impacts on soil microbial communities and aquatic organisms. [, ]

Q16: Are there alternative weed control methods to using this compound?

A16: Yes, Integrated Weed Management (IWM) strategies offer alternatives and complements to chemical control. These include cultural practices like crop rotation and mechanical methods like tillage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/new.no-structure.jpg)

![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)